6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a dimethylamine group and a methanesulfonylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of N,N-dimethylpyrazin-2-amine with 1-methanesulfonylpyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
- N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)
Uniqueness
6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine is unique due to its specific structural features, such as the combination of a pyrazine ring with a methanesulfonylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)10-6-12-7-11(13-10)18-9-4-5-15(8-9)19(3,16)17/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDZNXJPPHGHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.